4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid
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Overview
Description
4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Amidation Reaction: The final step involves the amidation of the thiophene ring with the butanoic acid derivative to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of catalysts, controlled temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylbutanoic acid: Lacks the thiophene ring, resulting in different chemical properties and biological activities.
3-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid: Lacks the methoxy group, which can affect its reactivity and interactions.
4-Methoxy-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid is unique due to the presence of both the methoxy and methyl groups along with the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-18-6-9(8)11(16)13-12(2,7-17-3)4-10(14)15/h5-6H,4,7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXKOZPWISOQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)NC(C)(CC(=O)O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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